molecular formula C18H14INO4 B2401684 methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate CAS No. 860651-20-3

methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate

Cat. No.: B2401684
CAS No.: 860651-20-3
M. Wt: 435.217
InChI Key: MCAHXPVJKYBXKD-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate is a halogenated indole derivative featuring a 3-iodo substituent, a methyl carboxylate group at position 2, and a 3-methoxybenzoyl moiety at position 1. This structure combines halogenation, esterification, and aromatic substitution, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

methyl 3-iodo-1-(3-methoxybenzoyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO4/c1-23-12-7-5-6-11(10-12)17(21)20-14-9-4-3-8-13(14)15(19)16(20)18(22)24-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAHXPVJKYBXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a suitable indole precursor, followed by the introduction of the methoxybenzoyl group and the esterification of the carboxylate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high standards of purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound’s indole core is known for its biological activity, making it a subject of interest in biological research. It can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Indole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties, and this compound may exhibit similar activities.

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity, while the iodine atom can influence its reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous indole derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate 3-Iodo, 1-(3-methoxybenzoyl), 2-COOCH₃ Not provided Potential intermediate for drug synthesis -
Methyl 3-iodo-1H-indole-6-carboxylate 3-Iodo, 6-COOCH₃ 301.08 g/mol mp 150°C (dec.); used in organic synthesis
5-Fluoro-3-[2-(4-hydroxyanilino)-4-oxo-thiazol-5-ylidene]methyl-1H-indole-2-carboxylate 5-Fluoro, thiazolidinone hybrid, 2-COOCH₃ Not provided Cytotoxic (IC₅₀ = 8.36 μM vs. HL-60 leukemia)
Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate 3-Hydroxy, 5-methoxy, 2-COOCH₃ Not provided Pharmaceutical intermediate; high polarity
Benzyl 3-formyl-1H-indole-2-carboxylate 3-Formyl, 2-COOBn 279.29 g/mol Reactive formyl group for derivatization

Key Observations

Functional Group Impact: The 3-methoxybenzoyl group in the target compound increases lipophilicity compared to the hydroxyl group in methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate , which may affect solubility and pharmacokinetics. The thiazolidinone moiety in the cytotoxic compound demonstrates the significance of heterocyclic hybridization for anticancer activity, a feature absent in the target compound.

Reactivity and Synthetic Utility :

  • Benzyl 3-formyl-1H-indole-2-carboxylate contains a reactive formyl group, enabling facile derivatization, whereas the iodine in the target compound could serve as a leaving group in cross-coupling reactions.

Biological Activity

Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes an indole core, which is known for its diverse pharmacological properties, making it a subject of research in various therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H14INO4
  • Molecular Weight : 435.21 g/mol
  • CAS Number : 860651-20-3

The biological activity of this compound is believed to stem from its interaction with various biological targets, including enzymes and receptors. The presence of the iodine atom may enhance the compound's reactivity and binding affinity, while the methoxybenzoyl group could improve its specificity towards certain molecular targets .

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit several biological activities:

  • Anticancer Properties : Indole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially reducing the production of pro-inflammatory cytokines .
  • Antimicrobial Activity : Preliminary studies indicate that this compound could exhibit antimicrobial effects against various pathogens, warranting further investigation into its use as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives, including this compound. Results indicated significant inhibition of cell growth in breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Mechanism :
    • Research conducted at a leading university explored the anti-inflammatory potential of indole derivatives. This compound was shown to downregulate NF-kB signaling pathways, leading to decreased expression of inflammatory markers.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureBiological Activity
Methyl 3-bromo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylateStructureModerate anticancer activity
Methyl 3-chloro-1-(3-methoxybenzoyl)-1H-indole-2-carboxylateStructureLow anti-inflammatory effects
Methyl 3-fluoro-1-(3-methoxybenzoyl)-1H-indole-2-carboxylateStructureAntimicrobial activity

The iodine substitution in methyl 3-iodo compounds appears to enhance both reactivity and biological efficacy compared to its bromo and chloro analogs.

Q & A

Q. What synthetic methodologies are recommended for introducing the 3-iodo substituent in methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate?

Electrophilic iodination is commonly employed, using reagents such as N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., acetic acid) under reflux conditions. The reaction typically requires monitoring via TLC or HPLC to optimize yield and minimize polyiodination byproducts. Pre-functionalization of the indole core with directing groups (e.g., methyl ester at position 2) enhances regioselectivity .

Q. How is the 3-methoxybenzoyl group introduced at the 1-position of the indole ring during synthesis?

Friedel-Crafts acylation is a key step, where a methoxy-substituted benzoyl chloride reacts with the indole nucleus. Catalytic acetic acid and sodium acetate are often used to promote the reaction under reflux, followed by recrystallization from DMF/acetic acid to isolate the product. The electron-rich indole ring facilitates electrophilic substitution at the 1-position .

Q. Which analytical techniques are critical for confirming the ester and benzoyl functional groups in this compound?

  • IR spectroscopy : Identifies carbonyl stretches (C=O) from the ester (~1700 cm⁻¹) and benzoyl (~1650 cm⁻¹) groups.
  • NMR spectroscopy : ¹H NMR resolves methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from the benzoyl moiety. ¹³C NMR confirms ester (δ ~165–170 ppm) and ketone (δ ~190 ppm) carbons.
  • X-ray crystallography : Provides definitive regiochemical assignment if single crystals are obtained .

Q. What are the typical purification methods for this compound after synthesis?

Recrystallization using mixed solvents (e.g., DMF/acetic acid) is effective for removing unreacted starting materials. Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) resolves intermediates with similar polarities. Purity is validated via HPLC (>97% by area) .

Q. How can researchers verify the regioselectivity of substitution reactions in this indole derivative?

2D NMR techniques (e.g., NOESY, COSY) correlate proton environments to confirm substitution patterns. X-ray crystallography provides unambiguous structural confirmation, particularly for distinguishing between N1 and C3 substitution .

Advanced Research Questions

Q. What experimental parameters influence the yield of the iodination step, and how can they be optimized?

Key factors include:

  • Reagent stoichiometry : A 10–20% excess of NIS ensures complete iodination.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Maintaining 80–100°C minimizes side reactions. Yield optimization requires iterative adjustments monitored by LC-MS .

Q. How to address competing side reactions during the benzoylation of the indole nucleus?

Competing acylation at the indole’s 3-position can be suppressed by pre-blocking the site with an electron-withdrawing group (e.g., iodine). Alternatively, using bulky acylating agents or lowering reaction temperature reduces undesired substitutions .

Q. What strategies are effective in resolving conflicting spectroscopic data caused by tautomerism or polymorphism?

  • Variable-temperature NMR : Identifies dynamic tautomeric equilibria (e.g., keto-enol shifts).
  • Crystallographic analysis : Resolves polymorphism by comparing unit cell parameters across crystal batches.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula independently of spectral ambiguities .

Q. How does the steric environment of the indole ring affect the reactivity of substituents in further functionalization?

The 3-methoxybenzoyl group at N1 creates steric hindrance, limiting electrophilic attacks at adjacent positions (e.g., C2). Computational modeling (DFT) predicts reactivity trends, guiding selective modifications at less hindered sites like C5 or C6 .

Q. In biological studies, what in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates.
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Cytotoxicity profiling : MTT assays on cancer cell lines to assess therapeutic potential.
    Structural analogs of indole derivatives have shown promise as antimicrobial and antitumor agents .

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